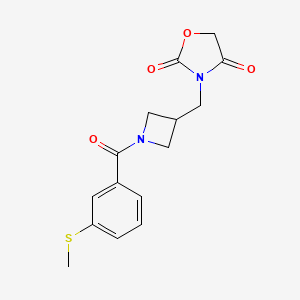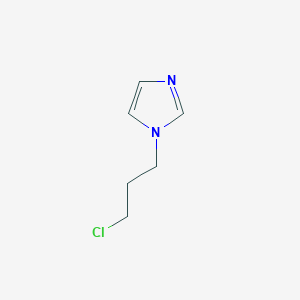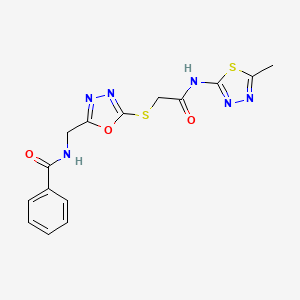
3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as MTBD-1 and is synthesized using specific chemical reactions. MTBD-1 has shown promising results in various scientific studies and has the potential to be used in a wide range of applications.
Scientific Research Applications
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of compounds related to 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, particularly oxazolidine-2,4-diones, have been explored in various studies. One study highlights the flash vacuum pyrolysis of oxazolidine-2,4-diones leading to the formation of α-lactams and further fragmentation to give CO and imines, indicating their potential in synthetic chemistry for generating complex molecules from simpler precursors (Aitken & Thomas, 2002).
Synthesis of α-Hydroxyamides
A novel approach for the synthesis of 1,3-oxazolidine-2,4-diones from α-ketols and isocyanates has been described, showcasing their utility in producing α-hydroxyamides with quaternary stereocenters (Merino et al., 2010). This demonstrates the compounds' significance in medicinal chemistry for developing new therapeutic agents.
Agricultural Fungicides
Famoxadone, related to the oxazolidinone class, has been identified as a potent agricultural fungicide, showcasing the utility of oxazolidinone derivatives in plant protection (Sternberg et al., 2001). This highlights the importance of such compounds in enhancing crop yield and food production efficiency.
Photolytic Synthesis Methods
Studies have also focused on the photolytic synthesis of azetidine-2,4-diones from N-formyl-α-oxoamides, suggesting a novel method for producing these compounds which could be advantageous in pharmaceutical synthesis and the design of new drugs (AoyamaHiromu, SakamotoMasami, & OmoteYoshimori, 1982).
properties
IUPAC Name |
3-[[1-(3-methylsulfanylbenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22-12-4-2-3-11(5-12)14(19)16-6-10(7-16)8-17-13(18)9-21-15(17)20/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNBBERACSMDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC(C2)CN3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide](/img/structure/B2717345.png)

![5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2717347.png)

![2-[(1-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2717350.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)